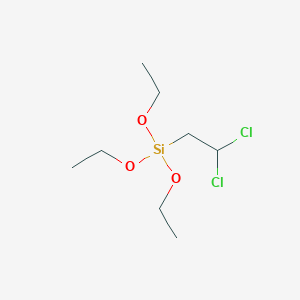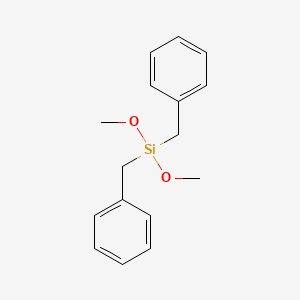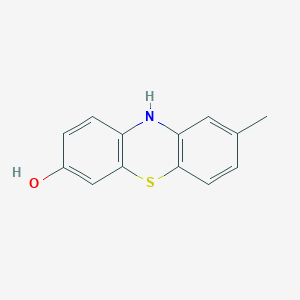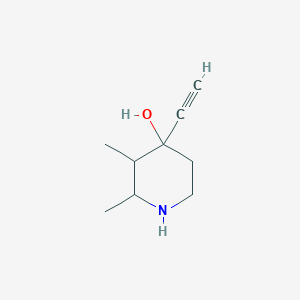![molecular formula C16H17ClO3 B14471834 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-30-7](/img/structure/B14471834.png)
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound with the molecular formula C16H17ClO3. It is characterized by the presence of a chlorophenoxy group and a propanol group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzyl alcohol under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Fenofibric acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Clofibrate: Contains a similar chlorophenoxy group but differs in the alkyl chain structure.
Bezafibrate: Another fibrate compound with a different substitution pattern on the phenoxy group.
Uniqueness
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
66287-30-7 |
|---|---|
分子式 |
C16H17ClO3 |
分子量 |
292.75 g/mol |
IUPAC名 |
2-[4-[(4-chlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H17ClO3/c1-12(10-18)20-16-6-2-13(3-7-16)11-19-15-8-4-14(17)5-9-15/h2-9,12,18H,10-11H2,1H3 |
InChIキー |
YIVXUZMBOLRQQK-UHFFFAOYSA-N |
正規SMILES |
CC(CO)OC1=CC=C(C=C1)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)


